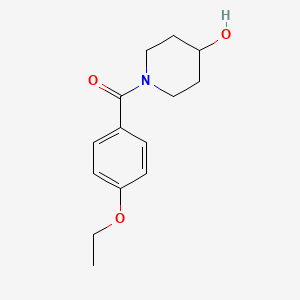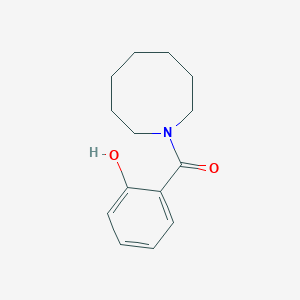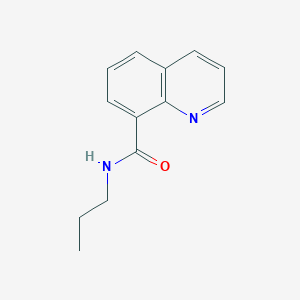![molecular formula C17H22N2O2 B7474787 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its numerous potential applications. CPP is a synthetic compound that belongs to the class of piperazine derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
CPP acts as a partial agonist at the 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This results in a decrease in the firing rate of serotonergic neurons, leading to a decrease in the release of serotonin. This mechanism is thought to underlie the anxiolytic and antidepressant effects of CPP.
Biochemical and Physiological Effects
In addition to its effects on the 5-HT1A receptor, CPP has been shown to modulate other neurotransmitter systems, including the dopamine and norepinephrine systems. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These effects suggest that CPP may have potential applications in the treatment of other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
实验室实验的优点和局限性
One of the main advantages of CPP in lab experiments is its high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its limited solubility in water and its potential toxicity at high doses are some of the limitations that need to be taken into consideration when using CPP in experiments.
未来方向
CPP has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some of the future directions for research include:
1. Investigating the effects of CPP on other neurotransmitter systems and their potential therapeutic applications.
2. Studying the long-term effects of CPP on brain function and behavior.
3. Developing new analogs of CPP with improved solubility and selectivity for the 5-HT1A receptor.
4. Conducting clinical trials to determine the safety and efficacy of CPP in the treatment of neuropsychiatric disorders.
Conclusion
CPP is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments have been extensively studied. Further research is needed to determine its potential therapeutic applications in humans and to develop new analogs with improved properties.
合成方法
The synthesis of CPP involves the reaction of 1-(2-methylphenyl) piperazine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CPP. Other methods of synthesis have also been reported, including the use of different reagents and solvents.
科学研究应用
CPP has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. CPP has also been found to have anxiolytic and antidepressant effects in animal models, which has led to its investigation as a potential treatment for anxiety and depression.
属性
IUPAC Name |
1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-4-2-3-5-15(13)12-16(20)18-8-10-19(11-9-18)17(21)14-6-7-14/h2-5,14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMRDNCLOOAOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)




![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)




